N-(4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The 1,2,3,4-tetrahydroisoquinoline part of the molecule is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline and sulfonamide functional groups. The exact structure would depend on the specific substituents attached to these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .Scientific Research Applications
Synthetic Methodologies and Characterization
A study by Zaki et al. (2017) explores the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and nucleophilic substitution reactions, including interactions with sulfa drugs such as sulfanilamide, sulfaguanidine, and sulfathiazole. These compounds were thoroughly characterized by various analytical techniques, laying the groundwork for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Pharmacological Activities and Mechanistic Insights
The lithiation and asymmetric substitution methodology for the synthesis of enantioenriched dihydroisoquinolines and tetrahydroisoquinoline, as demonstrated by Laumer et al. (2002), provides insights into the synthetic applications and mechanistic pathways of similar compounds. This process yields benzylically substituted products with high enantiomeric ratios, showcasing the potential for further pharmacological application development (Laumer, Kim, & Beak, 2002).
Antitubulin and Antiproliferative Activity
Research conducted by Dohle et al. (2014) on substituted tetrahydroisoquinoline derivatives highlights the influence of conformational biasing through substitution on the tetrahydroisoquinoline core on antiproliferative activity against cancer cell lines. The study demonstrates how strategic modifications can enhance the compounds' ability to inhibit microtubule polymerization and bind competitively to tubulin versus colchicine, suggesting a mechanism of action and potential therapeutic applications (Dohle, Leese, Jourdan, Major, Bai, Hamel, Ferrandis, Kasprzyk, Fiore, Newman, Purohit, & Potter, 2014).
Anticancer Activity
Marciniec et al. (2017) studied the synthesis, in vitro antiproliferative activity against human breast cancer cell lines, and molecular docking of acetylenic sulfamoylquinolines. The research highlights potent antitumor activities and suggests mechanisms of action targeting cytochrome P450 isoenzymes pathways, illustrating the potential for developing new anticancer drugs (Marciniec, Pawełczak, Latocha, Skrzypek, Maciążek-Jurczyk, & Boryczka, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)18(23)21-14-5-7-16(8-6-14)27(25,26)22-15-4-3-13-9-10-20-19(24)17(13)11-15/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHTXJSDRWBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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